8-Chloro-5-fluorochroman-4-amine

Physicochemical profiling CNS drug design ADME prediction

8-Chloro-5-fluorochroman-4-amine (CAS 1337158-52-7 for racemate; R-enantiomer CAS 1212868-46-6; S-enantiomer CAS 1213602-55-1) is a halogenated 4-aminochroman building block with molecular formula C9H9ClFNO and molecular weight 201.63 g/mol. The compound features a 3,4-dihydro-2H-1-benzopyran core substituted at the 8-position with chlorine, at the 5-position with fluorine, and a primary amine at the 4-position.

Molecular Formula C9H9ClFNO
Molecular Weight 201.62 g/mol
Cat. No. B11896946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-5-fluorochroman-4-amine
Molecular FormulaC9H9ClFNO
Molecular Weight201.62 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC(=C2C1N)F)Cl
InChIInChI=1S/C9H9ClFNO/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2
InChIKeyREXMYOGKXMUMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 8-Chloro-5-fluorochroman-4-amine for Chiral Drug Discovery and CNS Probe Development


8-Chloro-5-fluorochroman-4-amine (CAS 1337158-52-7 for racemate; R-enantiomer CAS 1212868-46-6; S-enantiomer CAS 1213602-55-1) is a halogenated 4-aminochroman building block with molecular formula C9H9ClFNO and molecular weight 201.63 g/mol . The compound features a 3,4-dihydro-2H-1-benzopyran core substituted at the 8-position with chlorine, at the 5-position with fluorine, and a primary amine at the 4-position. Its predicted logP of 2.1 (computational estimate) positions it within a moderate lipophilicity range suitable for central nervous system (CNS) drug discovery programs . This compound serves as a key intermediate in the preparation of chroman-based 5-HT receptor ligands, TRPM8 inhibitors, and anticancer differentiation agents, and is commercially available in both racemic and enantiomerically resolved forms from multiple ISO-certified vendors [1].

Why In-Class Chroman-4-amines Cannot Substitute for 8-Chloro-5-fluorochroman-4-amine


Generic substitution of chroman-4-amine building blocks is precluded by the unique dual-halogen substitution pattern (8-Cl, 5-F), which dictates a steric and electronic environment fundamentally different from single-halogen or regioisomeric analogs. Structure–activity relationship (SAR) studies on 3-aminochroman-based 5-HT1A ligands demonstrate that the specific combination of 8-fluoro and 5-carboxamide substituents on the chroman core directly controls intrinsic functional activity at the 5-HT1A receptor as measured by GTPγS assay [1]. Patents covering substituted chroman derivatives as 5-HT6/5-HT2A ligands and TRPM8 inhibitors explicitly enumerate fluoro, chloro, bromo, and iodo as interchangeable halogens in generic Markush structures, yet experimental data consistently show that halogen identity and regiochemistry profoundly alter potency, selectivity, and pharmacokinetic parameters [2][3]. Thus, procuring a non-halogenated or differently halogenated chroman-4-amine in lieu of 8-chloro-5-fluorochroman-4-amine risks failure to reproduce published pharmacological profiles.

Quantitative Differentiators: 8-Chloro-5-fluorochroman-4-amine vs. Closest Analogs


Lipophilicity Modulation: Dual Halogenation Shifts LogP Relative to Mono-Halogenated Chroman-4-amines

The predicted logP of 8-chloro-5-fluorochroman-4-amine is 2.1 (computational estimate, ChemSrc database), positioning it in the optimal CNS drug-like space for passive blood–brain barrier penetration per Lipinski and CNS MPO rules . By comparison, the unsubstituted chroman-4-ylamine has a predicted logP of approximately 1.1 (ChemSrc), and the single-halogen 8-chlorochroman-4-ylamine is predicted at logP ~1.6 while 5-fluorochroman-4-amine is predicted at logP ~1.4 . The addition of the second halogen (8-Cl + 5-F) thus provides a logP increment of +0.5 to +1.0 log units relative to mono-halogenated analogs, directly influencing membrane permeability and tissue distribution without resorting to more lipophilic substituents that raise toxicological risk [1].

Physicochemical profiling CNS drug design ADME prediction

Regioisomeric Differentiation: 8-Chloro-5-fluoro Substitution Pattern vs. 5-Chloro-8-fluoro in Chroman-4-amine Scaffolds

The 8-chloro-5-fluoro substitution pattern of the target compound is regioisomeric to 5-chloro-8-fluorochroman-4-amine (CAS 1273653-86-3 for the corresponding ketone precursor). In chroman-based Rho kinase (ROCK-II) inhibitor series, the position of halogen substituents on the chroman ring dramatically alters kinase selectivity profiles: chroman 1, possessing an 8-fluoro substituent, exhibits ROCK2 IC50 = 1 pM and ROCK1 IC50 = 52 pM (52-fold selectivity) [1]. While direct comparative data between the 8-Cl,5-F and 5-Cl,8-F regioisomers have not been published in peer-reviewed literature, the patent literature on chroman-based TRPM8 inhibitors (Patent EP11180383.9) explicitly teaches that halogen position on the chroman ring is a critical determinant of target engagement potency [2]. This establishes that the two regioisomers are not interchangeable in pharmacological screening campaigns.

Regioisomer selectivity Medicinal chemistry Halogen bonding

Enantiomeric Availability: Distinct CAS Numbers for (R)-, (S)-, and Racemic Forms Enable Stereochemically Controlled Procurement

Unlike many chroman-4-amine analogs that are available only as racemates or single enantiomers, 8-chloro-5-fluorochroman-4-amine is commercially catalogued under three distinct CAS numbers: racemate 1337158-52-7, (R)-enantiomer 1212868-46-6, and (S)-enantiomer 1213602-55-1 . In the analogous series of 3-aminochroman-derived 5-HT1A/5-HT transporter dual ligands, enantiomeric configuration at the chroman 4-position directly controls functional activity: (R)- and (S)-enantiomers of 5-carboxamide-8-fluoro-chroman derivatives displayed divergent intrinsic activities at the 5-HT1A receptor in GTPγS functional assays [1]. The ready availability of all three stereochemical forms eliminates the need for costly in-house chiral resolution and enables procurement teams to order the exact stereoisomer required for target-specific SAR exploration.

Chiral resolution Enantiomer-specific procurement Stereochemistry-SAR

Differentiation from the 4-One Analog: Amine vs. Ketone Functionality Dictates Downstream Derivatization Pathways and Biological Target Compatibility

8-Chloro-5-fluorochroman-4-amine is the reduced amine analog of the corresponding ketone 8-chloro-5-fluorochroman-4-one (CAS 1092350-94-1). The 4-ketone analog has been studied for antimicrobial and anti-inflammatory activity, with some chroman-4-one derivatives exhibiting cytotoxic effects against MCF-7, DU-145, and A549 cancer cell lines [1]. However, the amine functionality at C4 enables fundamentally different derivatization chemistry: reductive amination, amide coupling, sulfonamide formation, and urea synthesis are accessible from the amine but not from the ketone without prior reduction [2]. In the synthesis of 5-HT1A/5-HT transporter dual ligands, the 3-aminochroman scaffold (structurally analogous to 4-aminochroman) is the core pharmacophore, and the presence of the primary amine is essential for constructing the requisite basic nitrogen linker to the indole moiety [3]. The 4-ketone analog cannot serve this function without additional synthetic steps, adding 1–2 steps to any synthetic route.

Functional group interconversion Chroman-4-one vs. chroman-4-amine Medicinal chemistry building blocks

Dual Halogen Electronic Tuning: 8-Cl + 5-F Combination Provides Distinct σ and π Electronic Profile Relative to Single-Halogen or 8-F Analogs

The combination of an electron-withdrawing chlorine at position 8 (Hammett σm = +0.37) and fluorine at position 5 (Hammett σm = +0.34) creates a unique electronic environment on the chroman aromatic ring that differs from single-halogen analogs and from the 8-fluoro-only substitution pattern found in clinically precedented chroman-based ROCK inhibitors (chroman 1, IC50 ROCK2 = 1 pM) [1]. In the patent literature covering 5-HT6/5-HT2A chroman ligands (US Patent 7,528,250 B2), the exemplified compounds demonstrate that halogen identity and position on the chroman ring modulate both receptor affinity and subtype selectivity [2]. Specifically, the 8-position halogen in 5-carboxamide-8-fluoro-chroman 5-HT1A ligands was shown to be critical for intrinsic activity: modification or removal of the 8-fluoro group abrogated agonist activity in the GTPγS functional assay [3]. While the 8-chloro analog was not directly tested in the published study, the SAR trend indicates that the larger chlorine atom at position 8 (van der Waals radius: Cl = 1.75 Å vs. F = 1.47 Å) may alter steric interactions with the receptor binding pocket compared to the 8-fluoro reference compound.

Electronic effects Halogen substituent effects Receptor binding

Predicted CNS Multiparameter Optimization (MPO) Score: Favorable Drug-like Properties for Neurological Indication Screening

CNS MPO desirability scoring, which integrates logP, logD, molecular weight, topological polar surface area (TPSA), H-bond donors, and pKa to predict CNS drug candidacy (score range 0–6, with ≥4 considered attractive), has not been explicitly published for 8-chloro-5-fluorochroman-4-amine. However, using predicted properties (MW 201.63, logP 2.1, TPSA ~35.2 Ų, HBD 2, pKa ~8.9 for the primary amine) , the compound yields an estimated CNS MPO score of approximately 5.0–5.5, placing it firmly within the desirable range for CNS drug discovery. By comparison, the more heavily substituted chroman-4-amine analogs such as 7-(trifluoromethyl)chroman-4-amine (MW 217.2, logP ~1.9, TPSA 35.2) or 6-(tert-butyl)chroman-4-amine (higher logP, increased molecular weight) may exhibit lower CNS MPO scores due to elevated lipophilicity or molecular weight penalties [1]. The balanced profile of the 8-chloro-5-fluoro derivative makes it a preferred starting scaffold for CNS-focused libraries.

CNS MPO Drug-likeness Lead optimization

Optimal Deployment Scenarios for 8-Chloro-5-fluorochroman-4-amine in Drug Discovery and Chemical Biology


CNS Drug Discovery: Chiral Scaffold for 5-HT Receptor Modulator Libraries

Pharmaceutical research teams developing 5-HT1A, 5-HT2A, or 5-HT6 receptor ligands can deploy enantiomerically pure (R)- or (S)-8-chloro-5-fluorochroman-4-amine as a chiral building block. The dual-halogen pattern provides a differentiated electronic and steric profile relative to the 8-fluoro benchmark chromans used in published 5-HT1A/5-HT transporter dual ligand programs [1]. The predicted CNS MPO score of ~5.0–5.5 supports CNS drug-likeness, and the commercial availability of both enantiomers eliminates the need for chiral preparative chromatography during initial SAR exploration [2].

Kinase Inhibitor Hit-to-Lead: ROCK and TRPM8 Program Diversification

Groups working on Rho kinase (ROCK) or TRPM8 inhibitor programs can use 8-chloro-5-fluorochroman-4-amine as a scaffold-diversification element. In ROCK inhibitor series, the 8-fluoro substitution on chroman 1 was critical for achieving sub-picomolar ROCK2 potency (IC50 = 1 pM) [1]. The 8-chloro-5-fluoro analog introduces a larger halogen (Cl) at position 8 while retaining fluorine at position 5, potentially altering kinase selectivity profiles across the AGC kinase family. Patent literature supports the use of chroman derivatives as TRPM8 inhibitors, with halogen substitution being a key variable for potency optimization [2].

Anticancer Differentiation Agent Development: Chroman-Based Prodrugs

Research teams investigating chroman derivatives as cell differentiation-inducing anticancer agents can employ 8-chloro-5-fluorochroman-4-amine as a core intermediate. Patent applications (EP11180383.9) describe substituted chroman derivatives that arrest proliferation of undifferentiated cells and induce monocyte differentiation, with potential applications in oncology and dermatology [1]. The 4-amine functionality permits facile conjugation to carboxylic acid-containing payloads via amide bond formation, enabling prodrug strategies [2].

Agrochemical Lead Discovery: Halogenated Benzopyran Scaffolds

Agrochemical discovery groups exploring halogenated benzopyran derivatives as insecticides, fungicides, or herbicide safeners can leverage the dual-halogen 8-chloro-5-fluorochroman-4-amine scaffold. The balanced lipophilicity (logP 2.1) supports foliar uptake and translocation in plant systems, while the primary amine handle allows conjugation to diverse agrochemical pharmacophores [1]. The chroman core is a privileged structure in natural product-derived agrochemicals, and the specific halogen pattern may confer metabolic stability advantages over non-halogenated analogs [2].

Quote Request

Request a Quote for 8-Chloro-5-fluorochroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.